CID 9815277

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

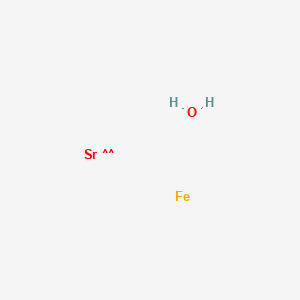

Strontium ferrite is a type of ceramic compound that is widely used in the production of permanent magnets. It is composed of strontium oxide (SrO) and iron oxide (Fe2O3). This compound is known for its excellent magnetic properties, including high coercivity and remanence, making it ideal for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium ferrite can be synthesized using several methods, including the sol-gel method, hydrothermal method, and ceramic method. The sol-gel method involves the transition of a solution into a solid gel phase, followed by heat treatment to form the desired compound. The hydrothermal method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures .

Industrial Production Methods: In industrial settings, strontium ferrite is typically produced by mixing strontium carbonate (SrCO3) and iron oxide (Fe2O3) in a specific molar ratio. The mixture is then calcined at high temperatures to form the ferrite. This process can be optimized by adjusting the molar ratio and adding specific additives during the calcination stage .

Chemical Reactions Analysis

Types of Reactions: Strontium ferrite undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form different oxides or with other metal ions to form substituted ferrites .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur under high-temperature conditions, often exceeding 700°C .

Major Products: The major products formed from these reactions include different phases of ferrites, such as spinel ferrites and hexaferrites, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Strontium ferrite has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which strontium ferrite exerts its effects is primarily related to its magnetic properties. The compound interacts with external magnetic fields, aligning its magnetic domains to enhance its magnetic strength. This interaction is crucial in applications such as magnetic storage and electric motors .

Comparison with Similar Compounds

Barium Ferrite (BaFe12O19): Similar to strontium ferrite but uses barium instead of strontium.

Manganese Ferrite (MnFe2O4): Known for its high magnetic permeability and is used in magnetic sensors and inductors.

Uniqueness: Strontium ferrite is unique due to its balance of high coercivity and remanence, making it particularly suitable for applications requiring strong and stable magnetic fields .

Properties

Molecular Formula |

FeH2OSr |

|---|---|

Molecular Weight |

161.48 g/mol |

InChI |

InChI=1S/Fe.H2O.Sr/h;1H2; |

InChI Key |

RQORBFABBNNSOR-UHFFFAOYSA-N |

Canonical SMILES |

O.[Fe].[Sr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)